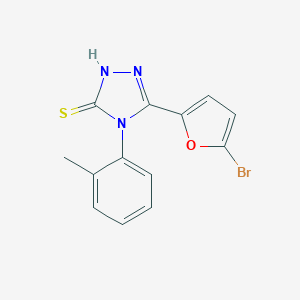![molecular formula C27H20Cl2N2O6S B456295 METHYL (2E)-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456295.png)
METHYL (2E)-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (13E)-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[76102,7011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound with a unique structure that includes furan, dichlorophenoxy, and tetracyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE involves multiple steps, starting with the preparation of the furan and dichlorophenoxy intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final tetracyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (13E)-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to changes in its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Methyl (13E)-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (2E)-2-({5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan, 2-methyl-: A simpler furan derivative with different chemical properties.
Furan, 2,3-dihydro-5-methyl-: Another furan derivative with a different structure and reactivity.
Furan, 2,3-dihydro-3-methyl-: A related compound with distinct chemical characteristics.
Uniqueness
Methyl (13E)-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[76102,7011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate is unique due to its complex tetracyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C27H20Cl2N2O6S |
|---|---|
Molecular Weight |
571.4g/mol |
IUPAC Name |
methyl (13E)-13-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C27H20Cl2N2O6S/c1-27-21(25(33)34-2)23(16-6-3-4-8-18(16)37-27)31-24(32)20(38-26(31)30-27)12-14-10-11-15(36-14)13-35-19-9-5-7-17(28)22(19)29/h3-12,21,23H,13H2,1-2H3/b20-12+ |
InChI Key |
JUYCYJZDUAAFPG-UDWIEESQSA-N |
SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)COC6=C(C(=CC=C6)Cl)Cl)SC4=N2)C(=O)OC |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(O5)COC6=C(C(=CC=C6)Cl)Cl)/SC4=N2)C(=O)OC |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(O5)COC6=C(C(=CC=C6)Cl)Cl)SC4=N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromophenoxy)methyl]-N-[1-(4-tert-butylphenyl)ethyl]benzamide](/img/structure/B456219.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B456220.png)
![3-hydroxy-10,13-dimethyl-16-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]hexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456221.png)
![6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID](/img/structure/B456224.png)
![N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456226.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456227.png)
![2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456228.png)
![N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456230.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456231.png)
![4-(2,4-Dichlorophenyl)-2-{[(3,4-diethoxyphenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B456232.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456233.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-{3-(3,5-dimethylphenoxy)-5-nitrophenyl}acrylamide](/img/structure/B456234.png)
![1,3-dimethyl-4-nitro-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B456235.png)
